arsanium bromide CAS No. 55532-28-0](/img/structure/B14625911.png)
[(2-Nitrophenyl)methyl](triphenyl)arsanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrophenyl)methylarsanium bromide is an organoarsenic compound that features a nitrophenyl group attached to a triphenylarsanium moiety
Métodos De Preparación
The synthesis of (2-Nitrophenyl)methylarsanium bromide typically involves the reaction of triphenylarsine with a suitable nitrophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(2-Nitrophenyl)methylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Nitrophenyl)methylarsanium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.
Biology: It may be used in studies involving the interaction of arsenic compounds with biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the context of arsenic-based drugs.
Industry: It can be used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Nitrophenyl)methylarsanium bromide involves its interaction with molecular targets through its nitrophenyl and triphenylarsanium groups. These interactions can affect various biochemical pathways, depending on the specific context of its use.
Comparación Con Compuestos Similares
(2-Nitrophenyl)methylarsanium bromide can be compared with other similar compounds such as:
(2-Nitrophenyl)methylphosphonium bromide: Similar structure but with phosphorus instead of arsenic.
(2-Nitrophenyl)methylstannium bromide: Similar structure but with tin instead of arsenic.
The uniqueness of (2-Nitrophenyl)methylarsanium bromide lies in its specific chemical properties imparted by the arsenic atom, which can lead to different reactivity and applications compared to its phosphorus and tin analogs.
Propiedades
Número CAS |
55532-28-0 |
|---|---|
Fórmula molecular |
C25H21AsBrNO2 |
Peso molecular |
522.3 g/mol |
Nombre IUPAC |
(2-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-19-11-10-12-21(25)20-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clave InChI |
CODOUVDMFLIANG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[As+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
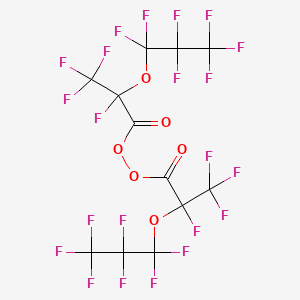

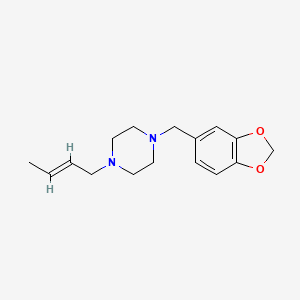
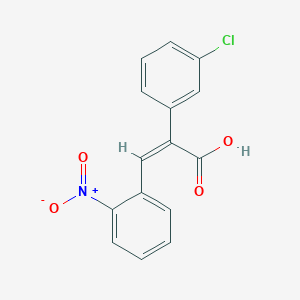
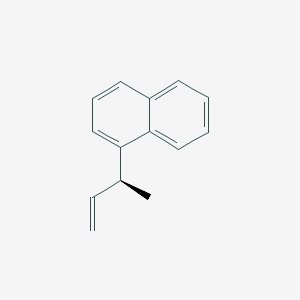
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
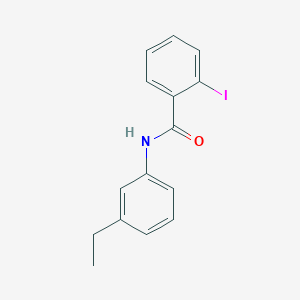
methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
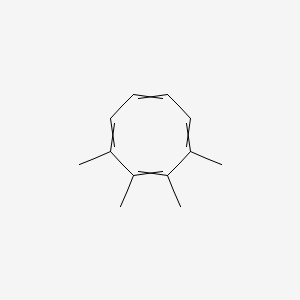
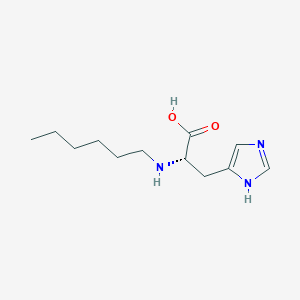
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
